molecular formula C5H10FN B12932439 (S)-3-(Fluoromethyl)pyrrolidine

(S)-3-(Fluoromethyl)pyrrolidine

Cat. No.: B12932439
M. Wt: 103.14 g/mol
InChI Key: AEHIVNSTDRLJBL-RXMQYKEDSA-N
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Description

(S)-3-(Fluoromethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring with a fluoromethyl substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Fluoromethyl)pyrrolidine typically involves the introduction of a fluoromethyl group into a pyrrolidine ring. One common method is the nucleophilic substitution reaction where a suitable fluoromethylating agent reacts with a pyrrolidine derivative under controlled conditions. For instance, the reaction of pyrrolidine with fluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of the fluoromethyl group into the pyrrolidine ring, offering advantages in terms of reaction control, yield, and sustainability .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Fluoromethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce methyl-substituted pyrrolidines.

Scientific Research Applications

(S)-3-(Fluoromethyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-3-(Fluoromethyl)pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with target sites. This can lead to modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Trifluoromethyl)pyrrolidine
  • (S)-3-(Chloromethyl)pyrrolidine
  • (S)-3-(Bromomethyl)pyrrolidine

Uniqueness

(S)-3-(Fluoromethyl)pyrrolidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size can enhance the compound’s metabolic stability and bioavailability compared to its chloro- and bromo-substituted counterparts .

Properties

Molecular Formula

C5H10FN

Molecular Weight

103.14 g/mol

IUPAC Name

(3S)-3-(fluoromethyl)pyrrolidine

InChI

InChI=1S/C5H10FN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m1/s1

InChI Key

AEHIVNSTDRLJBL-RXMQYKEDSA-N

Isomeric SMILES

C1CNC[C@H]1CF

Canonical SMILES

C1CNCC1CF

Origin of Product

United States

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